2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Description
This compound features a pyrrole ring connected via an acetamide linker to a pyridin-3-ylmethyl group substituted with a thiophen-2-yl moiety. Its structural complexity combines heterocyclic diversity (pyrrole, pyridine, thiophene) and a flexible acetamide bridge, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. While direct pharmacological data for this specific compound are absent in the provided evidence, analogs with overlapping structural motifs have been studied for enzyme inhibition (e.g., acetylcholinesterase, SARS-CoV-2 main protease) and synthetic methodologies .
Properties
IUPAC Name |
2-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-15(12-19-8-1-2-9-19)18-11-13-5-3-7-17-16(13)14-6-4-10-21-14/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXHGAGZTGRFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that combines a pyrrole moiety with a thiophene-substituted pyridine. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrrole ring, a thiophene ring, and an acetamide group, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of compounds containing pyrrole and thiophene derivatives. For instance, similar pyrrole-based compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . These findings suggest that the target compound may exhibit comparable antimicrobial properties.
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer potential. A study focusing on related compounds indicated that certain pyrrole-based structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The incorporation of thiophene may enhance these effects due to its ability to interact with cellular targets.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to act as positive allosteric modulators for NMDA receptors, which play critical roles in synaptic transmission and neuroprotection .
- Enzyme Inhibition : Pyrrole-containing compounds have demonstrated the ability to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects .
- Intermolecular Interactions : The presence of hydrogen bonding capabilities in the structure may facilitate interactions with biological macromolecules, enhancing its pharmacological profile .
Study 1: Antibacterial Evaluation
A recent evaluation of pyrrole derivatives demonstrated that compounds similar to the target structure exhibited potent antibacterial activity against Staphylococcus aureus. The study reported an MIC value of 3.125 µg/mL for one of the derivatives, indicating strong potential for clinical application .
Study 2: Anticancer Properties
In vitro studies on related pyrrole-thiophene compounds revealed significant cytotoxic effects against various cancer cell lines. These compounds induced apoptosis and inhibited cell migration, suggesting their potential as therapeutic agents in oncology .
Data Summary
The following table summarizes key findings from studies related to the biological activity of pyrrole-thiophene derivatives:
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide as antiviral agents. For instance, research has indicated that derivatives containing pyrrole and thiophene rings exhibit significant inhibitory activity against various viruses, including hepatitis C and HIV . The mechanism often involves the modulation of viral replication pathways or interference with viral protein functions.
Antimicrobial Activity
Compounds with similar structures have also shown promise as antimicrobial agents. The presence of the thiophene ring enhances the interaction with bacterial membranes, leading to increased efficacy against resistant strains . This property is particularly relevant in the context of rising antibiotic resistance, making such compounds valuable in developing new antimicrobial therapies.
Anticancer Activity
The anticancer potential of pyrrole-based compounds has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . For example, modifications to the core structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Structural Insights
The crystal structure analysis of related compounds has provided insights into the spatial arrangement and interactions within the molecule. Studies have demonstrated that the orientation of the pyrrole and thiophene rings plays a crucial role in determining the biological activity of these compounds . Understanding these structural characteristics can guide future modifications aimed at optimizing potency and selectivity.
Case Study 1: Antiviral Activity Against HIV
A study investigated the antiviral efficacy of a series of pyrrole derivatives against HIV. The compound demonstrated an EC50 value indicating potent activity against both wild-type and resistant strains . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced antiviral potency.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were synthesized and tested against various bacterial strains. The results showed that certain modifications led to improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new treatments for resistant infections .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- 5RH1 shares the thiophene-acetamide-pyridine motif but lacks the pyrrole ring. The chlorothiophene may enhance lipophilicity compared to the target’s unsubstituted thiophene .
- 5RGX features a pyridine-methyl group and cyanophenyl substituent, optimizing H-bond interactions (e.g., with ASN142 in SARS-CoV-2 main protease) but omitting heteroaromatic thiophene/pyrrole diversity .
Pharmacological and Binding Properties
Table 3: Reported Bioactivities of Structural Analogues
Key Findings :
- Pyridine-containing acetamides (e.g., 5RH1, 5RGX) exhibit strong binding to viral proteases via conserved interactions (e.g., pyridine-HIS163), suggesting the target compound’s pyridinylmethyl group may confer similar activity .
Discussion of Divergences and Unique Features
- Thiophene vs. Chlorothiophene : The target’s thiophene lacks electron-withdrawing substituents (e.g., Cl in 5RH1), which may reduce electrophilicity but improve metabolic stability.
- Synthetic Complexity : The combination of pyrrole, thiophene, and pyridine necessitates multi-step coupling, contrasting with simpler analogs in .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide?
Answer: The synthesis of this compound involves multi-step reactions, typically including:
- Step 1: Formation of the pyridine-thiophene scaffold via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmosphere .
- Step 2: Introduction of the pyrrole moiety using nucleophilic substitution or amide bond formation, often catalyzed by EDCI/HOBt in solvents like DMF or acetonitrile .
- Step 3: Methylation or alkylation of the pyridine nitrogen, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (in DMSO-d₆ or CDCl₃) confirm substituent positions and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and detects isotopic patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA: Assesses purity (>95%) by detecting UV-active impurities .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be systematically addressed?
Answer: Contradictions often arise from variations in:
- Experimental Design: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. resazurin assays) .
- Compound Handling: Degradation due to improper storage (e.g., moisture sensitivity) or solvent choice (DMSO vs. saline) .
Resolution Strategies: - Conduct side-by-side comparisons under standardized conditions.
- Validate stability via accelerated degradation studies (40°C/75% RH) and quantify metabolites using LC-MS .
Q. What advanced approaches are used to elucidate the mechanism of action (MoA) of this compound?
Answer:
- Target Identification:
- Pathway Analysis:
- RNA-Seq/Phosphoproteomics: Identify downstream signaling pathways (e.g., MAPK/ERK) .
- In Silico Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
